molecular formula C18H19N5S B13372400 3-(1-Adamantyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Adamantyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13372400
M. Wt: 337.4 g/mol
InChI Key: XHPPKADKYNNJNU-UHFFFAOYSA-N
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Description

3-(1-Adamantyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a unique structure combining adamantane, pyridine, triazole, and thiadiazole moieties, which contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Adamantyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of dibenzoylacetylene with triazole derivatives. This one-pot catalyst-free procedure is carried out at room temperature, yielding the desired product with excellent efficiency . The reaction conditions are mild and operationally simple, making it a practical approach for laboratory synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry principles, can be applied to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

3-(1-Adamantyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and triazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(1-Adamantyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and as a potential therapeutic agent for neurodegenerative diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-(1-Adamantyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with DNA, leading to the disruption of cellular processes in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Thiazolo[3,2-b][1,2,4]triazole
  • Triazolo[1,5-a]pyrimidine
  • Triazolo[3,4-b][1,3,4]thiadiazine

Uniqueness

3-(1-Adamantyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to the presence of the adamantyl group, which imparts unique steric and electronic properties. This makes the compound more rigid and enhances its binding affinity to biological targets, potentially leading to improved efficacy in therapeutic applications.

Properties

Molecular Formula

C18H19N5S

Molecular Weight

337.4 g/mol

IUPAC Name

3-(1-adamantyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H19N5S/c1-2-14(10-19-3-1)15-22-23-16(20-21-17(23)24-15)18-7-11-4-12(8-18)6-13(5-11)9-18/h1-3,10-13H,4-9H2

InChI Key

XHPPKADKYNNJNU-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C5N4N=C(S5)C6=CN=CC=C6

Origin of Product

United States

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